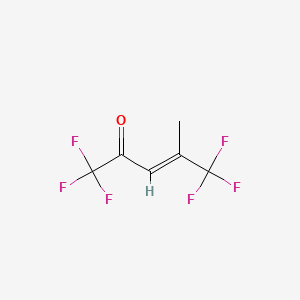
Testosterone Aldol Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Testosterone Aldol Dimer is a compound formed through the aldol condensation reaction involving testosterone This reaction results in the formation of a dimer, which is a molecule composed of two identical subunits
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Testosterone Aldol Dimer typically involves the aldol condensation reaction. This reaction can be catalyzed by either acidic or basic conditions. Common catalysts include acids such as hydrochloric acid (HCl) or aluminum chloride (AlCl3), and bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) . The reaction can be carried out at room temperature or with heating, depending on the desired reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The choice of catalyst and reaction conditions can be optimized to maximize the efficiency of the process.
化学反応の分析
Types of Reactions
Testosterone Aldol Dimer can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Testosterone Aldol Dimer has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study aldol condensation reactions and their mechanisms.
Biology: The compound can be used to investigate the biological activity of testosterone derivatives.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the context of hormone replacement therapy.
Industry: The compound may have applications in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of Testosterone Aldol Dimer involves its interaction with specific molecular targets and pathways. The aldol condensation reaction proceeds through the formation of an enolate ion, which acts as a nucleophile and attacks the carbonyl carbon of another molecule. This results in the formation of a beta-hydroxy carbonyl compound, which can undergo further reactions such as dehydration to form an alpha, beta-unsaturated carbonyl compound .
類似化合物との比較
Testosterone Aldol Dimer can be compared with other similar compounds formed through aldol condensation reactions. Some of these compounds include:
Aldol: Formed from the condensation of two aldehyde molecules.
Ketol: Formed from the condensation of two ketone molecules.
Mixed Aldol Products: Formed from the condensation of an aldehyde and a ketone.
The uniqueness of this compound lies in its specific structure and the presence of testosterone as the starting material, which imparts distinct chemical and biological properties.
特性
分子式 |
C38H54O3 |
|---|---|
分子量 |
558.8 g/mol |
IUPAC名 |
(2E,8R,9S,10R,13S,14S,17S)-17-hydroxy-2-[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C38H54O3/c1-35-16-13-22(19-23(35)5-7-25-28-9-11-33(40)36(28,2)17-14-30(25)35)27-21-38(4)24(20-32(27)39)6-8-26-29-10-12-34(41)37(29,3)18-15-31(26)38/h19-20,25-26,28-31,33-34,40-41H,5-18,21H2,1-4H3/b27-22+/t25-,26-,28-,29-,30-,31-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChIキー |
OPRKDUHDILZYOC-BIKIQLQZSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=C/5\C[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CCC6=CC5=O)CC[C@@H]8O)C)C)/CC[C@]34C |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C5CC6(C7CCC8(C(C7CCC6=CC5=O)CCC8O)C)C)CCC34C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Disodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate; formaldehyde;2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfinylamino)acetate; propane](/img/structure/B15289163.png)


![2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate](/img/structure/B15289189.png)

![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
